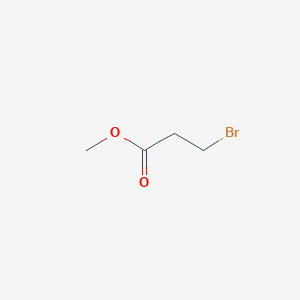
2-Methylvaleriansäure
Übersicht
Beschreibung
. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Methylvaleriansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese von verzweigten Verbindungen verwendet.
Biologie: Es dient als interner Standard für die gaschromatographische Analyse von mikrobiellen Endprodukten.
Medizin: Es wird derzeit erforscht, ob es potenzielle therapeutische Anwendungen hat.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und Stoffwechselwege beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber es ist bekannt, dass sie den Fettsäurestoffwechsel beeinflussen .
Ähnliche Verbindungen:
- Valeriansäure
- Isovaleriansäure
- 3-Methylvaleriansäure
- 4-Methylvaleriansäure
Vergleich: this compound ist aufgrund seiner spezifischen Verzweigung an der zweiten Kohlenstoffposition einzigartig, die ihm im Vergleich zu seinen Isomeren besondere chemische und physikalische Eigenschaften verleiht. Diese Verzweigung beeinflusst seine Reaktivität und Anwendungen, wodurch es für bestimmte industrielle und Forschungszwecke geeignet ist .
Wirkmechanismus
Target of Action
2-Methylvaleric acid, also known as 2-Methylpentanoic acid, is a methyl-branched fatty acid
Mode of Action
The specific mode of action of 2-Methylvaleric acid is not well-documented. As a fatty acid, it may be involved in various biological processes, including energy production, cellular signaling, and the formation of cell structures. It may also interact with enzymes and receptors that are sensitive to fatty acids, influencing their activity .
Biochemical Pathways
As a fatty acid, it could potentially be involved in fatty acid metabolism, which includes processes such as beta-oxidation, a crucial pathway for energy production in cells .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized primarily in the liver, and excreted through the kidneys .
Result of Action
As a fatty acid, it may contribute to energy production, cellular signaling, and the formation of cell structures .
Safety and Hazards
2-Methylvaleric acid is combustible and causes severe skin burns and eye damage . It is advised against food, drug, pesticide, or biocidal product use . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Relevant Papers There are several papers relevant to 2-Methylvaleric acid. For instance, a 2018 review titled “RIFM fragrance ingredient safety assessment, 2-Methylvaleric acid, CAS Registry Number 97-61-0” discusses the safety assessment of 2-Methylvaleric acid . Another paper titled “Science and Technology of a Low-Energy Solar Neutrino Spectrometer (LENS) and Development of the MiniLENS Underground Prototype” was published in 2010 . A 1974 paper titled “Quantitative gas-chromatographic determination of short-chain fatty acids in aqueous samples” discusses the use of 2-Methylvaleric acid in gas chromatographic analysis .
Biochemische Analyse
Biochemical Properties
2-Methylvaleric acid is involved in several biochemical reactions. It interacts with enzymes such as acetyl-CoA and propionyl-CoA, which are crucial for its synthesis . The condensation of two propionyl-CoA units or a propionyl-CoA with acetyl-CoA leads to the formation of 2-Methylvaleric acid . This compound also interacts with various proteins and biomolecules, facilitating DNA cleavage by bleomycin and deglycobleomycin . These interactions highlight the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
2-Methylvaleric acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in regulating glucose and lipid metabolism by influencing short-chain fatty acids (SCFAs) . This regulation is crucial for maintaining energy balance and normal physiological functions in the body. Additionally, 2-Methylvaleric acid impacts the growth and development of cells, particularly in plant systems where it acts as a plant metabolite .
Molecular Mechanism
At the molecular level, 2-Methylvaleric acid exerts its effects through various mechanisms. It binds to specific biomolecules, influencing enzyme activity and gene expression . For example, it has been used as an internal standard for gas chromatographic analysis of microbial end products . The compound’s ability to interact with enzymes and proteins highlights its significance in biochemical pathways and its potential as a research tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylvaleric acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-Methylvaleric acid can be stable under specific conditions, but its degradation products may have different biological activities . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-Methylvaleric acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as regulating metabolic processes . At higher doses, it may cause toxic or adverse effects . Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Methylvaleric acid is involved in several metabolic pathways. It is synthesized through the condensation of propionyl-CoA and acetyl-CoA . The compound also participates in the metabolism of branched-chain amino acids, contributing to the production of other short-chain fatty acids . These metabolic pathways are essential for maintaining cellular homeostasis and energy balance.
Transport and Distribution
Within cells and tissues, 2-Methylvaleric acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
2-Methylvaleric acid’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapies.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: 2-Methylvaleriansäure kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydrolyse von 2-Methylvaleronitril. Eine andere Methode umfasst die Oxidation von 2-Methylpentanol unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound häufig durch Hydroformylierung von Isobuten gefolgt von Oxidation hergestellt. Diese Methode ist aufgrund ihrer Effizienz und Wirtschaftlichkeit vorzuziehen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Methylvaleriansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um 2-Methylvaleratester zu bilden.
Reduktion: Reduktionsreaktionen können es in 2-Methylpentanol umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, um Derivate wie 2-Methylvaleramid zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Ammoniak, Amine.
Wichtigste gebildete Produkte:
Oxidation: 2-Methylvaleratester.
Reduktion: 2-Methylpentanol.
Substitution: 2-Methylvaleramid.
Vergleich Mit ähnlichen Verbindungen
- Valeric acid
- Isovaleric acid
- 3-Methylvaleric acid
- 4-Methylvaleric acid
Comparison: 2-Methylvaleric acid is unique due to its specific branching at the second carbon position, which imparts distinct chemical and physical properties compared to its isomers. This branching affects its reactivity and applications, making it suitable for specific industrial and research purposes .
Eigenschaften
IUPAC Name |
2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMEVBMNZIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021633 | |
| Record name | 2-Methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour | |
| Record name | 2-Methylvaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10928 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Methylvaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | 2-Methylvaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.919-0.922 | |
| Record name | 2-Methylvaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.44 [mmHg] | |
| Record name | 2-Methylvaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10928 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
97-61-0, 27936-41-0, 22160-39-0 | |
| Record name | 2-Methylvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027936410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpentanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A19CG6J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-2-Methylpentanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031580 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















